molecular formula C19H17N3O2 B2870995 3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396882-67-9

3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2870995
CAS No.: 1396882-67-9
M. Wt: 319.364
InChI Key: DJLXNQCRFXDYSB-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
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Scientific Research Applications

Triazene-Activated Donor-Acceptor Cyclopropanes

Research on donor-acceptor cyclopropanes substituted with triazene groups highlights their high reactivity, allowing for catalyst-free ring-opening reactions and (3 + 2) annulations. These compounds are potential intermediates for synthesizing complex molecules (Suleymanov et al., 2020).

Metalation and Synthesis of Cyclopropane Derivatives

The metalation of 2-chloromethyl-2-oxazolines, leading to the synthesis of tris(oxazolinyl)cyclopropanes, showcases the versatility of cyclopropane derivatives in synthetic chemistry. This work illustrates the potential for creating more functionalized compounds through strategic reactions (Capriati et al., 2002).

Ruthenium-Catalyzed Cycloaddition Reactions

Studies on the ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes demonstrate the efficiency of this method in synthesizing 1,2,3-triazoles, highlighting the regioselectivity and potential for producing triazole derivatives with specific configurations (Majireck & Weinreb, 2006).

Crystal and Molecular Structures of Triazole Derivatives

Research into the crystal and molecular structures of two triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, provides insights into the π-electron density distribution within triazole rings and the implications for molecular interactions and stability. This study contributes to understanding the structural aspects of triazole derivatives (Boechat et al., 2010).

Cyclopropanation Reactions

The exploration of cyclopropanation reactions of chromium Fischer carbene complexes with alkenyl oxazolines offers a pathway to synthesize cyclopropane derivatives with high diastereo- and enantioselectivity. Such reactions are foundational for producing compounds with precise stereochemical configurations, relevant in medicinal chemistry and material science (Barluenga et al., 2001).

Properties

IUPAC Name

5-cyclopropyl-2-phenacyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-17(14-7-3-1-4-8-14)13-21-19(24)22(16-9-5-2-6-10-16)18(20-21)15-11-12-15/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLXNQCRFXDYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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